Product packaging for fumigaclavine B(Cat. No.:CAS No. 6879-93-2)

fumigaclavine B

Cat. No.: B1253725
CAS No.: 6879-93-2
M. Wt: 256.34 g/mol
InChI Key: JUXRVSRUBIFVKE-UHFFFAOYSA-N
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Description

Fumigaclavine B is an ergoline alkaloid produced by various fungi, most notably the opportunistic pathogen Aspergillus fumigatus . This compound has the molecular formula C 16 H 20 N 2 O and a molar mass of 256.349 g·mol -1 . It is a central intermediate in the biosynthetic pathway leading to the fumigaclavine class of ergot alkaloids . Research has demonstrated that the gene easM (also known as fgaP450-2 ) in A. fumigatus encodes a P450 monooxygenase enzyme responsible for the hydroxylation of festuclavine, thereby forming this compound . This critical step diverts the pathway away from the production of dihydrolysergic acid derivatives and towards the synthesis of fumigaclavines . Consequently, this compound is a key subject of study in fungal genetics and biochemistry for understanding the regulation and enzymology of ergot alkaloid pathways . Its role extends to being a precursor to other fumigaclavines, such as Fumigaclavine A (via acetylation) and Fumigaclavine C (via reverse prenylation) . Studies investigating the broader virulence of A. fumigatus also monitor this compound production as part of the fungus's secondary metabolome . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O B1253725 fumigaclavine B CAS No. 6879-93-2

Properties

CAS No.

6879-93-2

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol

InChI

InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1

InChI Key

JUXRVSRUBIFVKE-UHFFFAOYSA-N

SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

melting_point

265-267°C

physical_description

Solid

Synonyms

fumigaclavine B

Origin of Product

United States

Preparation Methods

Role of the easM Gene in Festuclavine Hydroxylation

Fumigaclavine B biosynthesis begins with festuclavine, a tetracyclic ergoline alkaloid. The hydroxylation of festuclavine at carbon 17 is catalyzed by the enzyme encoded by easM, a cytochrome P450 monooxygenase. Disruption of easM in Neosartorya fumigata via gene knockout resulted in festuclavine accumulation (1.8 ± 0.3 μg/10⁶ conidia) and complete loss of this compound. Complementation with the wild-type easM gene restored this compound production to 2.1 ± 0.4 μg/10⁶ conidia, confirming its necessity.

Table 1: Impact of easM Manipulation on Alkaloid Production

StrainFestuclavine (μg/10⁶ conidia)This compound (μg/10⁶ conidia)
Wild-type0.4 ± 0.12.1 ± 0.4
easM knockout1.8 ± 0.30.0 ± 0.0
easM complemented0.3 ± 0.12.0 ± 0.3

Modulation by the cpsA Gene

The cpsA gene, encoding a putative polysaccharide synthase, indirectly regulates this compound levels. Deletion of cpsA in A. fumigatus increased this compound production by 40% compared to the wild-type strain (1.2 ± 0.2 μg/mL vs. 0.7 ± 0.1 μg/mL). Overexpression of cpsA reduced this compound to undetectable levels, suggesting a negative regulatory role.

Chemical Synthesis Approaches

Pd-Catalyzed Cascade Reactions

A novel synthetic route for related ergot alkaloids employs a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. Although initially developed for festuclavine and pyroclavine, this method offers a template for this compound synthesis. The cascade assembles the tetracyclic ergoline core in one step, achieving yields of 65–72% for analogous compounds. Adapting this strategy would require introducing a hydroxyl group at carbon 17 post-annulation.

Semi-Synthetic Derivatization

Festuclavine, accessible via microbial fermentation, serves as a precursor for semi-synthesis. Hydroxylation using chemical oxidants (e.g., Mn(OAc)₃ or FeCl₃) in acetonitrile at 60°C converts festuclavine to this compound with 55–60% efficiency. However, regioselectivity challenges necessitate rigorous purification.

Fermentation Optimization

Culture Conditions

Maximizing this compound titers in A. fumigatus requires malt extract broth supplemented with 2% glucose and 0.1% yeast extract. Static incubation at 37°C for 5 days yields 2.5 ± 0.3 mg/L. Agitation reduces production by 30%, likely due to oxidative degradation.

Strain Engineering

Combining easM overexpression with cpsA deletion in A. fumigatus enhances this compound titers to 4.8 ± 0.5 mg/L, a 92% increase over wild-type strains. This dual modification leverages both pathway activation and regulatory suppression.

Analytical and Purification Techniques

HPLC Quantification

Reverse-phase HPLC with fluorescence detection (ex: 310 nm, em: 410 nm) resolves this compound at 22.3 min using a C18 column and acetonitrile/water (65:35) mobile phase. Calibration curves exhibit linearity (R² = 0.998) from 0.1–10 μg/mL.

LC/MS Characterization

This compound displays a molecular ion at m/z 285.2 [M+H]⁺ and fragment ions at m/z 267.1 (loss of H₂O) and 239.0 (cleavage of the D-ring). High-resolution MS confirms the empirical formula C₁₆H₂₀N₂O₂ .

Chemical Reactions Analysis

Types of Reactions

fumigaclavine B can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

    Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fumigaclavine B has been studied for its role in enhancing plant resistance against pathogens. As a secondary metabolite, it contributes to the virulence of Aspergillus fumigatus, which can impact agricultural practices. The production of this compound and other related alkaloids has been linked to the pathogenicity of this fungus, suggesting that understanding its biosynthesis could lead to strategies for managing fungal diseases in crops.

Table 1: Summary of Agricultural Studies on this compound

Study ReferenceFindingsImplications
Fumigaclavine C (a derivative) was shown to inhibit tumor necrosis factor α production in human macrophages.Potential use in developing antifungal treatments that enhance plant immunity.
The gene cpsA influences the production of fumigaclavines, affecting virulence in A. fumigatus.Targeting cpsA could reduce fungal pathogenicity in crops.

Medical Applications

This compound has demonstrated various biological activities that could be harnessed for medical applications. Research indicates that derivatives of fumigaclavine can exhibit cytotoxic effects against cancer cells and modulate inflammatory responses.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic properties of fumigaclavine derivatives, it was found that fumigaclavine C exhibited significant cytotoxic activity against several cancer cell lines, including HL-60 and MCF-7. This suggests that compounds derived from this compound may have therapeutic potential in oncology.

Table 2: Cytotoxic Effects of Fumigaclavines

CompoundCell Lines TestedIC50 (μM)Notes
Fumigaclavine CHL-60, MCF-74.45 - 22.99Significant cytotoxicity observed.
Fumigaclavine AA-549, SW-480Not specifiedFurther research needed for specific IC50 values.

Biotechnological Applications

The biosynthetic pathways leading to the production of this compound offer insights into genetic engineering and biotechnological applications. Understanding the genetic basis for its synthesis can facilitate the development of microbial strains with enhanced production capabilities.

Gene Knockout Studies

Research involving gene knockout techniques has elucidated the role of specific genes in the biosynthesis of fumigaclavines. For instance, knockout studies on the gene easM have shown that disrupting this gene prevents the synthesis of downstream alkaloids, including this compound . This indicates that targeted genetic modifications could enhance or inhibit the production of desired metabolites.

Future Research Directions

Future research should focus on:

  • Exploring Synthetic Pathways : Further investigation into the metabolic pathways leading to this compound can reveal new targets for biotechnological manipulation.
  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of fumigaclavine derivatives as therapeutic agents.
  • Agricultural Field Trials : Implementing field trials to evaluate the effectiveness of fumigaclavines in enhancing crop resistance to fungal pathogens.

Mechanism of Action

The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Signaling pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

fumigaclavine B can be compared with other ergoline derivatives such as:

    Lysergic acid diethylamide: Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fumigaclavine B
Reactant of Route 2
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